![molecular formula C14H26ClNO B5106183 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)
2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride, also known as AAPT or Memantine, is a medication that is used to treat Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that regulates the activity of glutamate in the brain.
Wirkmechanismus
The mechanism of action of 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride involves the regulation of glutamate activity in the brain. It acts as a non-competitive NMDA receptor antagonist, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding reduces the activity of glutamate, which is known to be involved in the development of neurodegenerative diseases such as Alzheimer's disease.
Biochemical and Physiological Effects:
2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride has been shown to improve cognitive function and memory in patients with Alzheimer's disease. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. In addition, it has been found to have analgesic effects, reducing pain in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it is a medication that is primarily used for therapeutic purposes, which may limit its use in certain types of experiments.
Zukünftige Richtungen
For research on 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride include investigating its potential use in treating other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). It may also be useful to explore its potential use in combination with other medications for the treatment of Alzheimer's disease. Finally, further research is needed to understand the long-term effects of using 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride, particularly in elderly patients.
Synthesemethoden
The synthesis of 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride involves the reaction of 1-adamantanecarboxylic acid with 2-amino-1-propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the intermediate 1-(1-adamantyl)methylamino-2-hydroxypropane, which is then treated with hydrochloric acid to form the final product, 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been investigated for its potential use in treating drug addiction and chronic pain.
Eigenschaften
IUPAC Name |
2-(1-adamantylmethylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO.ClH/c1-10(8-16)15-9-14-5-11-2-12(6-14)4-13(3-11)7-14;/h10-13,15-16H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJCDBJQXMEATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816397 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)
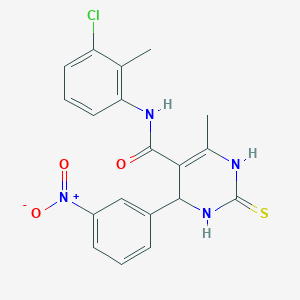

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5106132.png)
![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)
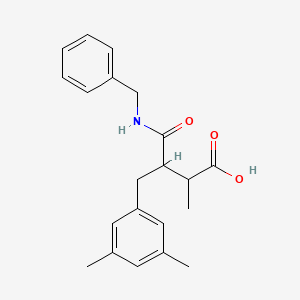
![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)
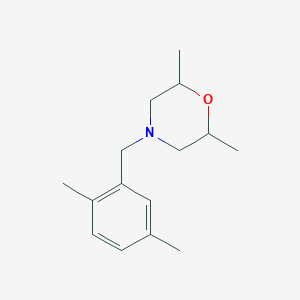
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)
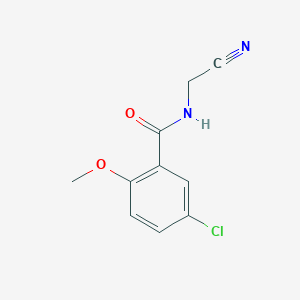
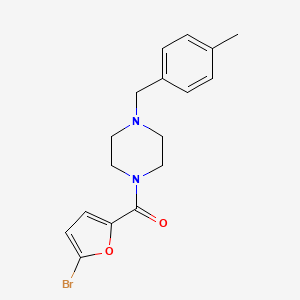
![2-[5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5106223.png)